2-(Thian-4-yloxy)pyrimidine
Description
Properties
IUPAC Name |
2-(thian-4-yloxy)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS/c1-4-10-9(11-5-1)12-8-2-6-13-7-3-8/h1,4-5,8H,2-3,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKHDSPAXMXVFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1OC2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thian-4-yloxy)pyrimidine typically involves the nucleophilic substitution of a halopyrimidine with a thian-4-ol derivative. One common method includes the reaction of 2-chloropyrimidine with thian-4-ol in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of 2-(Thian-4-yloxy)pyrimidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
2-(Thian-4-yloxy)pyrimidine undergoes various chemical reactions, including:
Oxidation: The thian-4-yloxy group can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding thian-4-yl alcohol.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the thian-4-yloxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Potassium carbonate, dimethylformamide, elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thian-4-yl alcohol.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of bacteria and fungi.
Medicine: Studied for its anti-inflammatory and antiviral properties, making it a candidate for drug development.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile reactivity and biological activity
Mechanism of Action
The mechanism of action of 2-(Thian-4-yloxy)pyrimidine involves its interaction with specific molecular targets within biological systems. For instance, its antimicrobial activity is attributed to its ability to interfere with the synthesis of nucleic acids in microorganisms, thereby inhibiting their growth and proliferation. The compound may also modulate the activity of certain enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2-Thioxopyrimidine: Known for its antioxidant and radioprotective properties.
4-Methoxypyrimidine: Exhibits significant antimicrobial activity.
2,4-Dichloropyrimidine: Commonly used as an intermediate in the synthesis of various pharmaceuticals
Uniqueness
2-(Thian-4-yloxy)pyrimidine stands out due to its unique combination of a pyrimidine ring with a thian-4-yloxy group, which imparts distinct chemical and biological properties.
Biological Activity
Overview
2-(Thian-4-yloxy)pyrimidine is a heterocyclic compound that has gained attention in pharmacological research due to its diverse biological activities. This compound belongs to the pyrimidine class, which is known for its significant roles in medicinal chemistry, particularly in the development of pharmaceuticals with antibacterial, antiviral, antifungal, and anti-inflammatory properties. The compound's structure includes a pyrimidine ring substituted with a thian-4-yloxy group, which enhances its reactivity and biological activity.
The biological activity of 2-(Thian-4-yloxy)pyrimidine is primarily attributed to its interaction with specific molecular targets within biological systems:
- Inhibition of Protein Kinases : The compound has been shown to inhibit various protein kinases, which are crucial for cellular signaling and regulation. This inhibition can disrupt pathways involved in cell proliferation and survival, making it a candidate for cancer therapy.
- Cyclooxygenase Enzymes (COX-1/COX-2) : 2-(Thian-4-yloxy)pyrimidine also targets cyclooxygenase enzymes, which play a significant role in inflammation and pain pathways. By inhibiting these enzymes, the compound can exert anti-inflammatory effects.
Antimicrobial Activity
Research indicates that 2-(Thian-4-yloxy)pyrimidine exhibits antimicrobial properties by interfering with nucleic acid synthesis in microorganisms. This mechanism leads to the inhibition of bacterial and fungal growth, making it a potential candidate for developing new antimicrobial agents.
Anti-inflammatory Properties
The compound's ability to modulate inflammatory pathways has been documented in several studies. It appears to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and mediators through its action on COX enzymes.
Antiviral Effects
Preliminary studies suggest that 2-(Thian-4-yloxy)pyrimidine may possess antiviral properties, potentially by disrupting viral replication processes. Further research is needed to fully elucidate these effects and their mechanisms.
Case Study: Anticancer Activity
A study investigated the effects of 2-(Thian-4-yloxy)pyrimidine on various cancer cell lines. The results indicated significant cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549), with IC50 values indicating effective doses for inhibiting cell growth. Mechanistic studies revealed that the compound induces apoptosis through activation of caspase pathways, highlighting its potential as an anticancer agent.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 12.5 | Apoptosis induction via caspase activation |
| A549 | 15.0 | Cell cycle arrest and apoptosis |
Comparative Studies
Comparative studies with similar compounds such as 2-Thioxopyrimidine and 4-Methoxypyrimidine have demonstrated that 2-(Thian-4-yloxy)pyrimidine has a unique profile due to its thian-4-yloxy substitution. This substitution enhances its solubility and bioavailability compared to other pyrimidine derivatives, making it more suitable for therapeutic applications.
The synthesis of 2-(Thian-4-yloxy)pyrimidine typically involves nucleophilic substitution reactions where halopyrimidine reacts with thian-4-ol derivatives under basic conditions. The reaction conditions often include:
- Reagents : Potassium carbonate as a base, dimethylformamide (DMF) as a solvent.
- Temperature : Elevated temperatures are usually required to facilitate the reaction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
